4-Chloro-6,8-difluoroquinoline-2-carboxylic acid
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Overview
Description
4-Chloro-6,8-difluoroquinoline-2-carboxylic acid is a fluorinated quinoline derivative. Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and provides unique properties .
Mechanism of Action
Target of Action
Quinoline derivatives are known to interact with various enzymes and proteins
Mode of Action
Quinoline derivatives are known to inhibit various enzymes and disrupt protein synthesis . The compound likely interacts with its targets, leading to changes in their function.
Biochemical Pathways
Quinoline derivatives are known to affect various biochemical pathways, including those involved in protein synthesis
Result of Action
Quinoline derivatives are known to have various effects, including inhibiting enzyme activity and disrupting protein synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6,8-difluoroquinoline-2-carboxylic acid involves several steps, including cyclization, halogenation, and fluorination reactions. One common method involves the treatment of perchloroquinoline with cesium fluoride in dimethyl sulfoxide (DMSO) at 100°C, resulting in a mixture of fluorinated quinoline derivatives . Another approach involves the reaction of anthranilic acid derivatives under specific conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6,8-difluoroquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the quinoline ring can be displaced by nucleophiles, leading to the formation of substituted quinoline derivatives.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions with organometallic reagents to form complex structures.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Cesium fluoride in DMSO at elevated temperatures.
Cross-Coupling Reactions: Palladium catalysts and organometallic reagents.
Oxidation and Reduction: Various oxidizing and reducing agents depending on the desired transformation.
Major Products Formed
The major products formed from these reactions include a variety of substituted quinoline derivatives with potential biological and industrial applications .
Scientific Research Applications
4-Chloro-6,8-difluoroquinoline-2-carboxylic acid has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Chloro-6,8-difluoroquinoline-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-chloro-6,8-difluoroquinoline-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4ClF2NO2/c11-6-3-8(10(15)16)14-9-5(6)1-4(12)2-7(9)13/h1-3H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXDOOIPFXQOFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=CC(=N2)C(=O)O)Cl)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4ClF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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